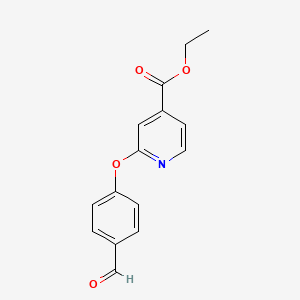
Ethyl 2-(4-formylphenoxy)isonicotinate
描述
Ethyl 2-(4-formylphenoxy)isonicotinate is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(4-formylphenoxy)isonicotinate is a compound of interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article compiles findings from various studies, highlighting its mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C16H15NO4
Molecular Weight: 285.30 g/mol
IUPAC Name: this compound
The compound features an ethyl ester group, a formyl group, and a phenoxy linkage attached to an isonicotinic acid core. These structural components contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The formyl group can form covalent bonds with nucleophilic sites on proteins, modulating enzyme activity. This interaction is particularly relevant in the inhibition of enzymes involved in inflammatory pathways.
- Receptor Interaction: The phenoxy group may interact with hydrophobic pockets in proteins, influencing their conformation and function. This can affect various biological pathways, including signal transduction and metabolic processes.
Anti-Inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines in cell cultures treated with inflammatory stimuli. For instance:
- Cytokine Production: In A549 lung epithelial cells stimulated with IL-1β, treatment with the compound resulted in a dose-dependent decrease in IL-6 and TNF-α levels, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- In Vitro Studies: this compound showed inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, indicating effective antimicrobial action .
Case Studies and Research Findings
- In Vivo Efficacy in Animal Models:
- Mechanistic Insights:
- Further investigations into its mechanism revealed that the compound acts as a potent inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in prostaglandin metabolism. Inhibition of this enzyme leads to increased levels of PGE2, which can modulate immune responses and promote tissue healing .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-(4-methoxyphenoxy)isonicotinate | Contains a methoxy group | Increased solubility; moderate anti-inflammatory effects |
| Ethyl 2-(4-chlorophenoxy)isonicotinate | Chlorinated aromatic ring | Enhanced antimicrobial activity |
| Ethyl 2-(4-nitrophenoxy)isonicotinate | Nitro substituent | Varied electronic properties affecting reactivity |
属性
IUPAC Name |
ethyl 2-(4-formylphenoxy)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-19-15(18)12-7-8-16-14(9-12)20-13-5-3-11(10-17)4-6-13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRPKKPMDAWAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184221 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-formylphenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-29-7 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-formylphenoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-formylphenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















